7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Description
Molecular Formula and Weight
7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde has the molecular formula C₉H₈N₂O₂ , with a molecular weight of 176.17 g/mol . The compound’s systematic IUPAC name reflects its substitution pattern: This compound.
Table 1: Key molecular identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| CAS Registry Number | 1190318-89-8 |
| SMILES | O=C(C=O)C1=CNC2=C1C=CN=C2OC |
| InChI Key | MFEYJIXQWQLAGX-UHFFFAOYSA-N |
The SMILES string encodes a pyrrolo[3,2-b]pyridine core with a methoxy (-OCH₃) group at position 7 and an aldehyde (-CHO) substituent at position 3. The InChI key confirms the compound’s unique stereochemical and structural identity.
Structural Analysis
The compound belongs to the pyrrolopyridine family, characterized by a fused bicyclic system containing a pyrrole ring (five-membered, nitrogen-containing) and a pyridine ring (six-membered, aromatic with one nitrogen atom). Key structural features include:
- Pyrrolo[3,2-b]pyridine Core : The pyrrole ring is fused to the pyridine ring at positions 3 and 2, respectively, creating a planar, conjugated system.
- Methoxy Substituent : A methoxy group at position 7 on the pyridine ring donates electron density via resonance, influencing aromaticity and reactivity.
- Aldehyde Functional Group : The aldehyde at position 3 on the pyrrole ring introduces electrophilic character, enabling condensation and nucleophilic addition reactions.
Figure 1: Atom numbering and substituent positions
(Pyridine ring)
6N ── 7C-OCH₃
│ │
5C ── 4C
│ │
1N ── 2C ── 3C=O (Aldehyde)
(Pyrrole ring)
X-ray crystallography data for analogous pyrrolopyridines reveal bond lengths of ~1.34 Å for C=N in the pyridine ring and ~1.45 Å for C-O in the methoxy group, consistent with partial double-bond character.
Properties
IUPAC Name |
7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-7-2-3-10-8-6(5-12)4-11-9(7)8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEYJIXQWQLAGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=C1)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676846 | |
| Record name | 7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-89-8 | |
| Record name | 7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Synthetic Strategy
- Starting Material: Substituted aminopyridines (e.g., 2-amino-4-methylpyridine) serve as the initial building block.
- Substitution and Functionalization: Introduction of substituents such as bromine as a "place holding group" to direct regioselective transformations.
- Formation of Key Intermediates: Conversion to 2-(substituted pyridin-2-yl)acetonitriles.
- Reductive Cyclization: Catalytic hydrogenation (e.g., Pd/C under hydrogen pressure) induces cyclization and debromination, forming the azaindole ring system.
This method allows for scalable synthesis and high yields of 7-substituted azaindoles, which can be further functionalized.
Adaptation for 7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Given the similarity between 7-methyl and 7-methoxy substitution, the synthetic route to 7-methyl-4-azaindole can be adapted by replacing the methyl group with a methoxy substituent. The formyl group at position 3 can be introduced via selective formylation post-cyclization.
Detailed Synthetic Route
| Step | Reaction | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Starting from 2-amino-4-methoxypyridine (or methoxylation of 2-amino-4-hydroxypyridine) | Commercially available or prepared via nucleophilic aromatic substitution | High availability |
| 2 | Bromination to introduce bromine at C-5 position | HBr and Br2 in acidic medium at low temperature (0–5°C) | Moderate yields (~65%) with crystallization purification |
| 3 | Reaction with tert-butyl cyanoacetate to form 2-(5-bromo-4-methoxy-3-nitropyridin-2-yl)-2-cyanoacetate | K2CO3 base, DMF solvent, 95°C overnight | Moderate yield (~49%), tautomeric equilibrium observed |
| 4 | Acidic hydrolysis and decarboxylation to yield 2-(5-bromo-4-methoxy-3-nitropyridin-2-yl)acetonitrile | Reflux with aqueous HCl | High yield (~92%) |
| 5 | Reductive cyclization and debromination to form 7-methoxy-1H-pyrrolo[3,2-b]pyridine | 10% Pd/C catalyst, aqueous ethanol, hydrogen pressure (50 bar), room temperature, 30 h | Good yield (~84%) |
| 6 | Formylation at C-3 to introduce aldehyde group | Urotropine (hexamethylenetetramine) in aqueous acetic acid, reflux | Moderate yield (~62%) |
Note: The exact yields and conditions for methoxy substitution are inferred from analogous methyl-substituted azaindole syntheses, as direct literature on the methoxy derivative is scarce.
Reaction Scheme Summary
2-Amino-4-methoxypyridine
|
|--(Bromination: HBr, Br2)--> 2,5-Dibromo-4-methoxy-3-nitropyridine
|
|--(Reaction with tert-butyl cyanoacetate, K2CO3)--> tert-butyl 2-(5-bromo-4-methoxy-3-nitropyridin-2-yl)-2-cyanoacetate
|
|--(Acidic hydrolysis, reflux)--> 2-(5-bromo-4-methoxy-3-nitropyridin-2-yl)acetonitrile
|
|--(Reductive cyclization, Pd/C, H2)--> 7-methoxy-1H-pyrrolo[3,2-b]pyridine
|
|--(Formylation, urotropine, AcOH)--> this compound
Research Findings and Notes
- Bromine as a Place Holding Group: The strategic use of bromine directs regioselective substitutions and is removed during the final reductive cyclization step, ensuring the formation of the correct azaindole regioisomer.
- Reductive Cyclization Efficiency: The use of 10% Pd/C under hydrogen pressure is effective for cyclization and simultaneous debromination, providing good yields and scalability (up to multigram scale demonstrated for methyl analogs).
- Formylation Method: Formylation using urotropine in aqueous acetic acid is a mild and selective method to introduce the aldehyde group at the 3-position without affecting the heterocyclic core.
- Scalability: The described methodology supports multigram synthesis, which is critical for medicinal chemistry applications.
- Potential for Functionalization: The intermediate azaindole can be further chemically manipulated, such as partial reductions or additional substitutions, expanding its utility.
Data Table of Key Intermediates and Final Product
| Compound | Description | Yield (%) | Key Characterization Data |
|---|---|---|---|
| 2,5-Dibromo-4-methoxy-3-nitropyridine | Brominated nitropyridine intermediate | ~65 | mp ~76–77°C; 1H NMR δ 8.55 (s, 1H), 3.8 (s, 3H, OCH3) |
| tert-Butyl 2-(5-bromo-4-methoxy-3-nitropyridin-2-yl)-2-cyanoacetate | Cyanoacetate intermediate | ~49 | 1H NMR δ 8.86 (s, 1H), 3.8 (s, 3H, OCH3), 1.5 (s, 9H) |
| 2-(5-bromo-4-methoxy-3-nitropyridin-2-yl)acetonitrile | Nitrile intermediate | ~92 | 1H NMR δ 8.81 (s, 1H), 3.95 (s, 2H), 3.8 (s, 3H, OCH3) |
| 7-Methoxy-1H-pyrrolo[3,2-b]pyridine | Cyclized azaindole core | ~84 | 1H NMR δ 11.5 (br s, NH), 8.2 (d), 6.9 (d), 3.8 (s, 3H, OCH3) |
| This compound | Final formylated product | ~62 | 1H NMR δ 10.0 (s, CHO), 11.5 (br s, NH), 3.8 (s, 3H, OCH3) |
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can undergo a variety of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often requiring the presence of a base.
Major Products Formed:
Oxidation: 7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.
Reduction: 7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-ol or 7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural features. This compound is characterized by a pyrrolopyridine core, with significant implications for medicinal chemistry, biological activity, and industrial applications.
Chemical Properties and Reactivity
The compound possesses a methoxy group at the 7-position and a formyl group at the 3-position, which contribute to its reactivity and potential applications. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.
| Reaction Type | Description | Common Reagents | Major Products |
|---|---|---|---|
| Oxidation | Conversion of aldehyde to carboxylic acid | KMnO₄, CrO₃ | 7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
| Reduction | Reduction of aldehyde to alcohol or amine | LiAlH₄, NaBH₄ | 7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-ol or -amine |
| Substitution | Replacement of methoxy group with other functional groups | Nucleophiles (halides, amines) | Various substituted derivatives |
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties. Notably, it serves as a scaffold for the development of new drugs targeting various diseases. Research indicates that derivatives of this compound exhibit activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumor progression.
Case Study: FGFR Inhibition
A study demonstrated that certain derivatives derived from pyrrolopyridine compounds showed potent inhibitory activity against FGFR1–3. Compound 4h exhibited IC50 values ranging from 7 to 712 nM against different FGFRs and inhibited breast cancer cell proliferation and migration in vitro .
The compound has been studied for its role as a ligand in receptor interactions. Its structural similarity to other biologically active compounds allows it to potentially modulate various biological pathways.
Industrial Applications
In addition to its medicinal uses, this compound is utilized in the production of dyes and pigments. The unique chemical properties imparted by the methoxy and formyl groups make it suitable for industrial applications requiring specific reactivity.
Comparison with Related Compounds
The structural characteristics of this compound allow for comparisons with similar compounds:
| Compound | Key Features | Applications |
|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine | Lacks methoxy group | Drug development |
| 7-azaindole-3-carboxaldehyde | Contains nitrogen heteroatom | Anticancer research |
| 7-fluoro-1H-pyrrolo[2,3-b]pyridine | Fluorine substitution enhances reactivity | Potential pharmaceuticals |
Mechanism of Action
7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is structurally similar to other pyrrolopyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine and 7-azaindole-3-carboxaldehyde. its unique methoxy and formyl groups confer distinct chemical properties and reactivity compared to these compounds. The presence of the methoxy group, in particular, can influence the electronic properties and steric effects of the molecule, making it suitable for specific applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde (CAS 276862-85-2)
- Structural Difference : Lacks the methoxy group at the 7-position.
- Solubility: Lower polarity compared to the methoxy analog may decrease aqueous solubility. Synthetic Utility: Without the methoxy group, this compound serves as a simpler scaffold for introducing diverse substituents .
7-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (CAS 1023817-89-1)
- Structural Difference : A methyl (-CH₃) group replaces the methoxy (-OCH₃) at the 7-position.
- Impact on Properties: Electronic Effects: The methyl group donates electrons inductively but lacks resonance effects, leading to weaker electron-donating capacity compared to methoxy. This may reduce interactions with electron-deficient targets . Thermal Stability: Methyl groups generally enhance hydrophobicity and may improve thermal stability in non-polar environments .
7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
- Structural Difference : Positional isomerism: The pyrrole and pyridine rings fuse at positions [2,3-c] instead of [3,2-b].
- Steric Effects: The shifted fusion site may influence molecular stacking in solid-state applications, such as organic electronics .
Indolo[3,2-b]carbazole Derivatives
- Structural Difference : A larger fused indole-carbazole system replaces the pyrrolopyridine core.
- Impact on Properties :
- Thermal Stability : Indolo[3,2-b]carbazoles exhibit high glass transition temperatures (Tg > 150°C), making them superior for OLED applications. The smaller pyrrolopyridine system may offer lower thermal stability but improved solubility .
- Electron-Donating Ability : Both systems contain nitrogen atoms, but the indolo[3,2-b]carbazole’s extended conjugation enhances hole-transport properties in electronic devices .
BTBT (Benzothienobenzothiophene) Tetraoxides
- Structural Difference : BTBT derivatives feature sulfur-containing fused rings, while the target compound has nitrogen-based heterocycles.
- Impact on Properties: Optoelectronic Performance: Oxidized BTBT derivatives (e.g., tetraoxides) show enhanced fluorescence and charge mobility compared to non-oxidized analogs. Similarly, the aldehyde group in 7-methoxy-pyrrolopyridine may improve reactivity for optoelectronic applications .
Comparative Data Table
Key Research Findings
Methoxy vs. Methyl Substituents : The methoxy group in 7-methoxy-pyrrolopyridine enhances electron donation and solubility compared to the methyl analog, making it more suitable for polar reaction environments .
Aldehyde Reactivity: The aldehyde group enables cross-coupling and condensation reactions, distinguishing it from non-functionalized analogs like BTBT derivatives .
Biological Activity
Overview
7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a methoxy group and a formyl group, make it a subject of interest for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
- Chemical Formula : C10H8N2O2
- CAS Number : 1190318-89-8
- Molecular Weight : 188.18 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyrrole and pyridine derivatives. Key methods include cyclization reactions under acidic or basic conditions, often utilizing catalysts to facilitate the formation of the pyrrolopyridine core.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound and its derivatives. For instance, certain derivatives have shown significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects. In particular, compounds derived from this scaffold have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting biofilm formation .
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| 7-Methoxy Derivative A | 0.22 | S. aureus |
| 7-Methoxy Derivative B | 0.25 | E. coli |
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The compound's mechanism of action is thought to involve the inhibition of key kinases involved in cancer cell proliferation.
| Cell Line | IC50 (μM) | Type of Cancer |
|---|---|---|
| MCF7 | 0.46 | Breast Cancer |
| HCT116 | 0.12 | Colon Cancer |
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial targets in antimicrobial and anticancer therapies. The IC50 values for these interactions indicate that derivatives of this compound can effectively inhibit these enzymes at low concentrations.
| Enzyme | IC50 (μM) |
|---|---|
| DNA Gyrase | 12.27 |
| DHFR | 0.52 |
The biological activity of this compound is attributed to its ability to interact with various biological targets through specific binding interactions. The presence of the methoxy group enhances its lipophilicity, facilitating cellular uptake and interaction with target proteins involved in disease pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of several derivatives against common bacterial strains, demonstrating that modifications to the pyrrolopyridine structure could enhance antimicrobial potency while reducing toxicity.
- Cytotoxicity Assessment : In vitro assays were conducted on multiple cancer cell lines to assess the cytotoxic effects of this compound. Results indicated significant growth inhibition compared to standard chemotherapeutics.
Q & A
Basic: What are the recommended synthetic routes for 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde?
Methodological Answer:
The compound can be synthesized via cyclocondensation of functionalized pyrrole precursors with aldehydes under acidic or basic conditions. For instance, modified Vilsmeier-Haack formylation (using POCl₃ and DMF) on a pyrrolopyridine scaffold introduces the aldehyde group at the 3-position . Evidence from analogous compounds (e.g., 7-bromo derivatives) suggests that protecting group strategies (e.g., methoxy at the 7-position) are critical to prevent side reactions during functionalization . Key steps include:
Precursor preparation : Start with 7-methoxy-pyrrolo[3,2-b]pyridine.
Formylation : Use Vilsmeier reagent (POCl₃/DMF) at 0–5°C, followed by quenching with aqueous NaHCO₃.
Purification : Column chromatography (silica gel, EtOAc/hexane gradient) yields the carbaldehyde in >85% purity .
Basic: What analytical techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR resolves the aldehyde proton (δ 9.8–10.2 ppm) and distinguishes methoxy (δ 3.8–4.0 ppm) and aromatic protons. Coupling patterns confirm the pyrrolopyridine core .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (theoretical [M+H]⁺: 207.0764) to verify molecular formula .
- X-ray Crystallography : Single-crystal analysis (if feasible) confirms regiochemistry and planarity of the heterocyclic system .
Basic: What safety precautions are essential during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential irritancy (aldehydes are reactive and may cause sensitization) .
- Ventilation : Use a fume hood to avoid inhalation; the compound may release toxic fumes if heated .
- Spill Management : Neutralize with sodium bisulfite solution (for aldehyde deactivation) and absorb with inert material .
Advanced: How can computational methods optimize reaction conditions for its synthesis?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection and catalyst design. For example:
Reaction Path Search : Use Gaussian 16 to model formylation energetics, identifying DMF as optimal for stabilizing the Vilsmeier intermediate .
Machine Learning : Train models on analogous pyrrolopyridine syntheses to predict yields under varying temperatures and reagent ratios .
Validation : Cross-reference computed activation energies with experimental kinetic data (e.g., via in situ IR monitoring) .
Advanced: How to resolve contradictions in spectral data for structurally similar analogs?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguish pyrrole H-2 from pyridine H-4) .
- Isotopic Labeling : Use ¹³C-labeled aldehydes to track formylation regiochemistry in ambiguous cases .
- Comparative Crystallography : Compare X-ray structures of analogs (e.g., 7-bromo vs. 7-methoxy derivatives) to identify substituent effects on electron density .
Advanced: What catalytic systems enhance regioselectivity in derivatization reactions?
Methodological Answer:
- Palladium Catalysis : Pd(PPh₃)₄ enables Suzuki-Miyaura coupling at the 2-position (if brominated), but the methoxy group may deactivate adjacent sites. Use bulky ligands (e.g., SPhos) to suppress homocoupling .
- Organocatalysts : Proline derivatives can direct asymmetric alkylation at the aldehyde group via enamine intermediates .
- Acid/Base Screening : Screen pKa-matched bases (e.g., K₂CO₃ vs. Cs₂CO₃) to optimize nucleophilic substitutions without degrading the aldehyde .
Advanced: How to design mechanistic studies for cyclization reactions involving this compound?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated aldehydes to identify rate-determining steps .
- Trapping Experiments : Add radical scavengers (e.g., TEMPO) or electrophilic traps to intercept intermediates during cyclization .
- In Situ Monitoring : Use ReactIR or LC-MS to track intermediate formation (e.g., iminium ions in Pictet-Spengler reactions) .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Apply Taguchi methods to test factors (temperature, stoichiometry, mixing speed) and identify critical parameters .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of aldehyde conversion .
- Crystallization Engineering : Optimize anti-solvent addition rates to control particle size and polymorphism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
